![molecular formula C16H16N2O6 B2988646 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-41-1](/img/structure/B2988646.png)

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

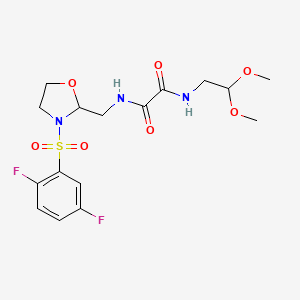

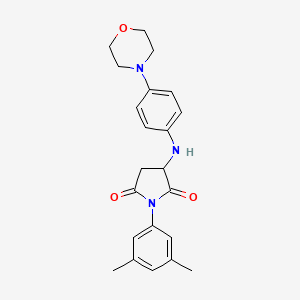

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, an oxazolidine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often found in pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as reduction or nucleophilic addition, and the pyrrolidine ring could undergo reactions such as deprotonation or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Oxazolidines and Thiazolidines

The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups has been detailed. This process involves fusion with aromatic aldehydes and subsequent dehydrogenation to yield oxazoles and thiazoles, indicating a versatile approach to bicyclic compounds with potential pharmacological activities (Badr, Aly, Fahmy, & Mansour, 1981).

Inhibitory Activity Against Caspase-3

A study explored the synthesis of disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, identifying potent inhibitors against caspase-3. This highlights the potential therapeutic applications of structurally complex oxazolidine derivatives in modulating enzyme activities (Jiang & Hansen, 2011).

Amnesia-Reversal Activity

Research into cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, showed their ability to reverse electroconvulsive shock-induced amnesia in mice. This suggests the application of oxazolidine derivatives in cognitive enhancement or the treatment of memory disorders (Butler et al., 1987).

Synthesis of Luminescent Dyes

New linear polyconjugated compounds with strong luminescence properties were synthesized, showcasing the potential of oxazolidine derivatives in material science for developing electroluminescent materials (Olkhovik et al., 2011).

Antiviral Activity

A study on benzofuran-transition metal complexes, including compounds with structural similarities to oxazolidines, demonstrated significant HIV inhibitory activity. This points to the potential use of these compounds in antiviral therapies (Galal et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes .

Mode of Action

The compound interacts with PARP1, a key player in single-strand DNA break repair processes . It inhibits PARP1, thereby disrupting the normal function of this protein .

Biochemical Pathways

The inhibition of PARP1 affects the base excision repair (BER) pathway . This pathway is crucial for repairing single-strand DNA breaks. By inhibiting PARP1, the compound disrupts the BER pathway, potentially leading to an accumulation of DNA damage .

Pharmacokinetics

The compound’s potency as a parp1 inhibitor suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of PARP1 by the compound can lead to an accumulation of DNA damage, as the BER pathway is disrupted . This could potentially lead to cell death, particularly in cancer cells that rely on PARP1 for survival .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-14-9-23-16(21)18(14)10-5-6-17(7-10)15(20)13-8-22-11-3-1-2-4-12(11)24-13/h1-4,10,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMDPQZIMNVQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2988586.png)